1,3,7-trimethyluric acid is an oxopurine in which the purine ring is substituted by oxo groups at positions 2, 6, and 8, and the nitrogens at positions 1, 3, and 7 are substituted by methyl groups. It is a metabolite of caffeine. It has a role as a human xenobiotic metabolite, a human blood serum metabolite, a mouse metabolite and a human urinary metabolite. It is a conjugate acid of a 1,3,7-trimethylurate. 1,3,7-Trimethyluric acid is a natural product found in Daphnia pulex and Cunila with data available.
Related Compounds
Caffeine
Compound Description: Caffeine (1,3,7-trimethylxanthine) is a widely consumed stimulant found in coffee, tea, and other beverages. It acts as a non-selective antagonist for adenosine receptors. []
Relevance: Caffeine is the parent compound of 1,3,7-trimethyluric acid. It is metabolized primarily in the liver by cytochrome P450 enzymes, with 1,3,7-trimethyluric acid being one of its primary metabolites. [, , , , , , , , , ]
Theobromine
Compound Description: Theobromine (3,7-dimethylxanthine) is a bitter alkaloid found in cacao beans and, to a lesser extent, in tea leaves. It acts as a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor. []
Relevance: Theobromine is a primary metabolite of caffeine and shares a similar structure with 1,3,7-trimethyluric acid. [, , , , , , , , ]
Compound Description: Theophylline (1,3-dimethylxanthine) is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It acts primarily as a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor. [, , , , , , , , ]
Relevance: Theophylline is a primary metabolite of caffeine and shares structural similarities with 1,3,7-trimethyluric acid, particularly in the purine ring system. [, , , , , , , , , ]
Paraxanthine
Compound Description: Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans and has a longer half-life than caffeine. It exhibits pharmacological activities similar to caffeine, such as stimulating the central nervous system. [, , , , , , , , ]
Relevance: Paraxanthine is a primary metabolite of caffeine, sharing structural similarities with 1,3,7-trimethyluric acid. [, , , , , , , , ]
1,3-Dimethyluric Acid
Compound Description: 1,3-Dimethyluric acid is a metabolite of caffeine. [, , , , ] Research suggests it may also possess antioxidant properties, protecting against hydrogen peroxide- and ozone-induced lipid peroxidation. []
Relevance: 1,3-Dimethyluric acid is a secondary metabolite of caffeine, structurally similar to 1,3,7-trimethyluric acid, with one less methyl group. [, , , , , ]
1,7-Dimethyluric Acid
Compound Description: 1,7-Dimethyluric acid is a metabolite of caffeine, primarily formed via the breakdown of paraxanthine. []
Relevance: 1,7-Dimethyluric acid is a secondary metabolite of caffeine, similar in structure to 1,3,7-trimethyluric acid. []
3,7-Dimethyluric Acid
Compound Description: 3,7-Dimethyluric acid is a metabolite of caffeine. [] Research suggests it might play a role in the anti-obesity effects of caffeine by suppressing intracellular lipid accumulation in adipocytes. []
Relevance: 3,7-Dimethyluric acid is a secondary metabolite of caffeine, formed primarily via the metabolism of theobromine. [, ] Its structure closely resembles 1,3,7-trimethyluric acid. [, ]
1-Methyluric Acid
Compound Description: 1-Methyluric acid is a metabolite of caffeine, derived from the breakdown of theophylline and theobromine. [, , ]
Relevance: 1-Methyluric acid is a secondary metabolite of caffeine, structurally related to 1,3,7-trimethyluric acid, but with two fewer methyl groups. [, , ]
3-Methyluric Acid
Compound Description: 3-Methyluric acid is a metabolite of caffeine. []
Relevance: 3-Methyluric acid is a secondary metabolite of caffeine, structurally related to 1,3,7-trimethyluric acid but with two fewer methyl groups. []
5-Acetylamino-6-amino-3-methyluracil
Compound Description: 5-Acetylamino-6-amino-3-methyluracil is a secondary metabolite of caffeine. [, , , ]
Relevance: 5-Acetylamino-6-amino-3-methyluracil is a secondary metabolite of caffeine. While structurally different from 1,3,7-trimethyluric acid, both compounds share a metabolic pathway origin. [, , , ]
Compound Description: 5-Acetylamino-6-formylamino-3-methyluracil is a secondary metabolite of caffeine observed in humans. []
Relevance: This compound, although structurally distinct from 1,3,7-trimethyluric acid, highlights the diverse metabolic pathways of caffeine. []
Compound Description: 6-Amino-5-[N-formylmethylamino]-1,3-dimethyluracil is a metabolite of caffeine observed in rodents. []
Relevance: This compound exemplifies the species-specific variations in caffeine metabolism, which might influence the production of 1,3,7-trimethyluric acid. []
3,6,8-Trimethylallantoin
Compound Description: 3,6,8-Trimethylallantoin is a metabolite produced during the bacterial degradation of caffeine. [, ]
Relevance: This compound is a product of a specific bacterial metabolic pathway for caffeine, which differs from the pathway leading to 1,3,7-trimethyluric acid in mammals. [, ]
Dimethylurea
Compound Description: Dimethylurea is a compound generated during the bacterial degradation of caffeine, specifically as a breakdown product of 3,6,8-trimethylallantoin. []
Relevance: Dimethylurea highlights an alternative metabolic route for caffeine degradation by bacteria. This pathway diverges from the mammalian pathway leading to 1,3,7-trimethyluric acid formation. []
Compound Description: Monomethylurea is a compound identified as a potential intermediate in the bacterial degradation pathway of caffeine. []
Relevance: Monomethylurea represents a possible intermediate in the bacterial caffeine degradation pathway, which is distinct from the pathway that leads to 1,3,7-trimethyluric acid formation in mammals. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MM-102 trifluoroacetate is a potent WDR5/MLL interaction inhibitor, achieves IC50 = 2.4 nM with an estimated Ki < 1 nM in WDR5 binding assay, which is >200 times more potent than the ARA peptide. in vitro: MM-102 inhibits MLL1 methyltransferase activity and MLL-1-induced HoxA9 and Meis-1 gene expression in leukemia cells expressing the MLL1-AF9 fusion gene. Also inhibits cell growth and induces apoptosis in leukemia cells harbouring MLL1 fusion proteins. MM-102, with the highest binding affinities to WDR5, also show the most potent inhibitory activity in the HMT assay with IC50 = 0.4-0.9 μM. MM-102 dose-dependently inhibits cell growth in the MV4;11 and KOPN8 leukemia cell lines, which carry MLL1-AF4 and MLL1-ENL fusion proteins, respectively. MM-102 has IC50 = 25 μM in both cell lines and completely inhibits cell growth in these cell lines at 75 μM. MM-102 effectively and selectively inhibits cell growth and induces apoptosis in leukemia cells harboring MLL1 fusion proteins and has minimal effect in leukemia cells with wild-type MLL1 protein.
Vilazodone D8 is the a deuterium labeled vilazodone, which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.
Cevimeline hydrochloride hemihydrate, a novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome. The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.